2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a diazino-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other diazino-pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Properties
Molecular Formula |
C17H14F3N5O2S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N5O2S/c1-2-28-16-21-7-10-14(24-16)22-9-25(15(10)27)8-13(26)23-12-6-4-3-5-11(12)17(18,19)20/h3-7,9H,2,8H2,1H3,(H,23,26) |
InChI Key |
WXVJMFSOZQXENM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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